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Cat. No.: B1144855

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocol for quantifying in vivo RNA
accessibility using 2-azido-N,N-dimethyl-2-oxo-2-(imidazol-1-yl)ethan-1-aminium, commonly
known as NAI-N3. This methodology, primarily utilized in the in vivo click selective 2'-hydroxyl
acylation and profiling experiment (icSHAPE), allows for the transcriptome-wide measurement
of RNA secondary structure at single-nucleotide resolution within living cells.[1] Understanding
RNA structure is crucial for elucidating gene regulatory mechanisms and has significant
implications for drug development, particularly in the design of RNA-targeting therapeutics.[2]

[31141(5]

Introduction to NAI-N3 and icSHAPE

NAI-N3 is a cell-permeable chemical probe that acylates the 2'-hydroxyl group of flexible or
single-stranded RNA nucleotides.[6] Unlike other SHAPE (selective 2'-hydroxyl acylation and
profiling experiment) reagents, NAI-N3 is a dual-function probe containing an azide (-N3)
group.[7][8] This functional group enables the selective enrichment of modified RNA molecules
through a bio-orthogonal "click" reaction with biotinylated probes, significantly improving the
signal-to-noise ratio of the structural data.[1][6] The icSHAPE method leverages this property to
provide a global landscape of RNA structure that is not biased by nucleotide content.[1]

The workflow involves treating living cells with NAI-N3, followed by RNA extraction,
biotinylation of the NAI-N3 adducts, and subsequent analysis by reverse transcription and deep
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sequencing. The sites of acylation cause reverse transcriptase to stall and fall off, leading to

truncated cDNA products that can be mapped to reveal accessible regions of the RNA.[1]

Quantitative Data Summary

The following tables summarize key quantitative parameters for performing icSHAPE

experiments with NAI-N3.

Table 1. Reagent Concentrations

Stock Working
Reagent . . Solvent
Concentration Concentration
NAI-N3 1M 100 mM DMSO
DIBO-Biotin 185 mM ~3.7 mM in reaction DMSO
Superscript lll RT 200 u/uL 1 pL per reaction
dNTPs 10 mM 0.5 mM Water
Table 2: Incubation Times and Temperatures
Experimental Step Time Temperature

In vivo NAI-N3 treatment of

1 - 15 minutes 37°C
cells
NAI-N3 Biotinylation ("click"
) 2 hours 37°C
reaction)
Reverse Transcription 15 minutes 52°C
RNA Hydrolysis 5 minutes 95°C

Mechanism of Action and Experimental Workflow
NAI-N3 Mechanism of Action
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NAI-N3 acylates the 2'-hydroxyl group of the ribose sugar in flexible regions of RNA. This

modification introduces a bulky adduct that can be detected by reverse transcription. The

presence of the azide group allows for the subsequent attachment of a biotin molecule via
copper-free click chemistry, enabling the enrichment of modified RNA fragments.

In Vivo

Acylation
NAI-N3 Flexible RNA (2'-OH) Acylated RNA
(NAI-N3 adduct)
Click Chemistry

In Vitro

o - Binding Purification . -
DIBO-Biotin RNA Enriched Modified RNA

Click to download full resolution via product page

Caption: NAI-N3 acylates flexible RNA in vivo, followed by in vitro biotinylation and enrichment.

iICSHAPE Experimental Workflow

The icSHAPE protocol can be broken down into several key stages, from cell treatment to data
analysis.[1] This workflow allows for a comprehensive analysis of the RNA structurome.
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Wet Lab Protocol

1. Live Cell Culture

\4

2. NAI-N3 Treatment (or DMSO control)

A4

3. Total RNA Isolation

\4

4. Biotinylation via Click Chemistry

A4

5. RNA Fragmentation

\4

6. Reverse Transcription & Library Preparation

A4

7. Enrichment of Biotinylated cDNA

\4

8. High-Throughput Sequencing

Data Ainalysis
A4

9. Raw Read Processing

A4

10. Alignment to Transcriptome

\4

11. RT Stop Calculation

A4

12. Normalization & Reactivity Score Calculation

A4

13. RNA Structure Modeling
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Caption: Overview of the icSHAPE experimental and computational workflow.
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Detailed Experimental Protocols

The following protocols are synthesized from published icSHAPE methodologies.[1][6][9]

In Vivo RNA Modification

o Culture cells to the desired confluency in a suitable tissue culture plate.
e Prepare a 1 M stock solution of NAI-N3 in anhydrous DMSO.

« Dilute the NAI-N3 stock solution in pre-warmed cell culture medium to a final concentration
of 100 mM. For the negative control, prepare medium with an equivalent volume of DMSO.

* Remove the existing medium from the cells and add the NAI-N3 or DMSO-containing
medium.

e |ncubate the cells for 15 minutes at 37°C.

 After incubation, immediately place the plate on ice and wash the cells twice with ice-cold
PBS.

e Proceed immediately to total RNA isolation.

Total RNA Isolation

 [solate total RNA from the NAI-N3 and DMSO-treated cells using a standard method such as
TRIzol extraction, followed by purification with a column-based Kkit.

e Quantify the RNA concentration and assess its integrity using a Bioanalyzer or similar
instrument.

NAI-N3 Biotinylation and RNA Fragmentation

 In a total volume of 97 pL of 1x PBS, add your RNA sample.
e Add 1 pL of an RNase inhibitor (e.g., SUPERaseln).

e Add 2 pL of 185 mM DIBO-Biotin in DMSO.
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Mix gently and incubate at 37°C for 2 hours in a thermomixer.

Stop the reaction by adding 350 pL of Buffer RLT (Qiagen) and then 900 pL of 100% ethanol.

Purify the RNA using an RNA cleanup Kkit.

Fragment the RNA to a size of 50-100 nucleotides using an appropriate RNA fragmentation
buffer or enzyme.

Library Preparation and Sequencing

e Reverse Transcription:
o Anneal random primers to the fragmented RNA.

o Perform reverse transcription using Superscript Il reverse transcriptase. The NAI-N3
adducts will cause the polymerase to terminate, creating cDNAs of varying lengths.

e Enrichment of Modified Fragments:

o Use streptavidin-coated magnetic beads to capture the biotinylated cDNA fragments
corresponding to the NAI-N3 modified RNA.[6]

o Wash the beads extensively to remove non-biotinylated fragments.
e Sequencing Library Construction:

o Ligate sequencing adapters to the enriched cDNA fragments.

o Perform PCR amplification to generate a sufficient quantity of library for sequencing.
e Sequencing:

o Sequence the prepared libraries on a high-throughput sequencing platform.

Data Processing and Analysis Pipeline

The computational analysis of icSHAPE-seq data is critical for obtaining accurate RNA
accessibility profiles.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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